Chemical properties of 6-iodo-3-pyridinemethanol
Chemical properties of 6-iodo-3-pyridinemethanol
Chemical Properties of 6-Iodo-3-Pyridinemethanol: An In-Depth Technical Guide
Executive Summary 6-Iodo-3-pyridinemethanol (CAS: 23526-03-6*) is a high-value heterocyclic intermediate utilized extensively in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a 2,5-disubstituted pyridine core, it possesses two chemically distinct reactive handles: an electrophilic carbon-iodine bond at the C6 position (alpha to nitrogen) and a nucleophilic primary alcohol at the C3 position (beta to nitrogen).[1] This "reactivity divergence" allows for sequential, orthogonal functionalization, making it a linchpin in the construction of kinase inhibitors, GPCR ligands, and radiolabeled tracers.
Note: While CAS 23526-03-6 is frequently associated with this chemical entity in specific catalogs, researchers should cross-reference with the IUPAC name (6-iodopyridin-3-yl)methanol to ensure identity, as CAS registry numbers for pyridine isomers can vary by salt form.[1]
Physicochemical Profile
The introduction of an iodine atom at the C6 position significantly alters the electronic and physical landscape of the parent 3-pyridinemethanol.[1] The iodine atom serves as a soft, polarizable handle that increases lipophilicity (LogP) and enables specific metal-catalyzed transformations.
| Property | Data / Description |
| Chemical Name | 6-Iodo-3-pyridinemethanol |
| Synonyms | (6-Iodopyridin-3-yl)methanol; 2-Iodo-5-hydroxymethylpyridine |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water.[1][2] |
| pKa (Pyridine N) | ~2.5 - 3.0 (Estimated; lower than pyridine due to electron-withdrawing I) |
| Storage | 2-8°C, protect from light (iodine-carbon bond photosensitivity).[1] |
Synthetic Accessibility
The synthesis of 6-iodo-3-pyridinemethanol typically avoids direct iodination of 3-pyridinemethanol due to poor regioselectivity.[1] The most robust industrial route proceeds via the reduction of 6-iodonicotinic acid derivatives.[1]
Core Synthesis Workflow
-
Precursor Selection: Start with commercially available 6-chloronicotinic acid .
-
Halogen Exchange: Conversion to 6-iodonicotinic acid using NaI and acetyl chloride (Finkelstein-like conditions) or HI.[1]
-
Esterification: Formation of methyl 6-iodonicotinate to facilitate reduction.
-
Chemoselective Reduction: Reduction of the ester to the alcohol using Sodium Borohydride (NaBH₄) in Methanol. This method preserves the sensitive C-I bond, which could be cleaved by stronger reducing agents like LiAlH₄.
Reactivity Landscape
The utility of 6-iodo-3-pyridinemethanol stems from its orthogonal reactivity .[1] The molecule contains three distinct sites for functionalization, allowing it to act as a "molecular switchboard."
A. The C-I Bond (Position 6): Cross-Coupling Hub
The iodine at C6 is highly activated for oxidative addition by Palladium(0) species due to the electron-deficient nature of the pyridine ring (alpha-position).[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl scaffolds.[1]
-
Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl linkers.
-
Heck Reaction: Reacts with alkenes.
-
Nucleophilic Aromatic Substitution (SₙAr): The iodine is a potent leaving group, allowing displacement by amines, thiols, or alkoxides under basic conditions, although Pd-catalysis is often preferred for milder conditions.
B. The C-OH Group (Position 3): Functional Handle
The hydroxymethyl group behaves as a pseudo-benzylic alcohol.[1]
-
Oxidation: Can be oxidized to 6-iodonicotinaldehyde (using MnO₂ or Swern conditions) or 6-iodonicotinic acid .[1]
-
Activation: Conversion to a mesylate, tosylate, or alkyl halide (using SOCl₂ or PBr₃) creates an electrophile for alkylation reactions.
-
Etherification: Standard Williamson ether synthesis.
C. The Pyridine Nitrogen[1][3][4]
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide, which alters the electronics for further functionalization (e.g., C2 chlorination).[1]
-
Salt Formation: Forms crystalline salts with strong acids, useful for purification.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To couple 6-iodo-3-pyridinemethanol with a phenylboronic acid derivative.[1]
Reagents:
-
6-Iodo-3-pyridinemethanol (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[3]
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the 6-iodo-3-pyridinemethanol, arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass: MW of Boronic acid fragment + 108 - 1).[1]
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Causality Note: The use of Pd(PPh₃)₄ is standard for aryl iodides due to the facile oxidative addition of the C-I bond. Aqueous base is required to activate the boronic acid to the boronate species, facilitating transmetallation.[1]
Protocol B: Selective Oxidation to 6-Iodonicotinaldehyde
Objective: To oxidize the alcohol to the aldehyde without over-oxidation or affecting the iodide.[1]
Reagents:
-
6-Iodo-3-pyridinemethanol (1.0 equiv)[1]
-
Manganese Dioxide (MnO₂), activated (10.0 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform
Procedure:
-
Dissolution: Dissolve the starting material in anhydrous DCM (0.1 M concentration).
-
Oxidation: Add activated MnO₂ in one portion.
-
Agitation: Stir vigorously at room temperature (or reflux for faster kinetics) for 12–24 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Storage: Store under inert gas at -20°C immediately; aldehydes are prone to air oxidation.
Causality Note: MnO₂ is selected over stronger oxidants (like Jones reagent) to prevent oxidation of the pyridine nitrogen or over-oxidation to the carboxylic acid. It is specifically effective for benzylic/pyridylic alcohols.
Safety and Handling (E-E-A-T)
-
Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system. The presence of iodine suggests potential for thyroid effects upon chronic exposure, though acute toxicity is primarily driven by the pyridine core.
-
Stability: The C-I bond is light-sensitive.[1] Prolonged exposure to light can lead to liberation of iodine (discoloration to purple/brown).
-
Waste Disposal: Iodinated organic waste should be segregated from non-halogenated solvents to prevent issues during incineration.
References
-
Synthesis of Pyridyl Methanols
-
Suzuki Coupling of Halopyridines
- Source: Comptes Rendus Chimie. "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."
-
Relevance: Demonstrates the high reactivity of the C6-iodo position (alpha to N) in Pd-catalyzed couplings.[1]
-
Oxidation Protocols (MnO2)
-
General Properties of 3-Pyridinemethanol Derivatives
Sources
- 1. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 2. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
